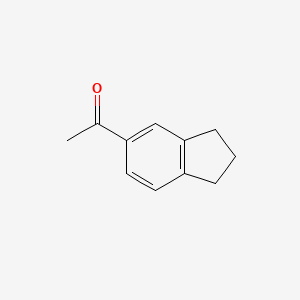

5-Acetylindane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4228-10-8 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)ethanone |

InChI |

InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-7H2,1H3 |

InChI Key |

ZDDDIYOBAOJYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC2)C=C1 |

Other CAS No. |

4228-10-8 |

Origin of Product |

United States |

Foundational & Exploratory

5-Acetylindane: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Acetylindane is an organic compound featuring an indane skeleton substituted with an acetyl group.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and fragrances.[2] This document provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and analysis, intended for use in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][3] It is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with an acetyl group attached to the aromatic portion.[1] This structure dictates its physical and chemical behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)ethanone | [][5] |

| CAS Number | 4228-10-8 | [5][6] |

| Molecular Formula | C₁₁H₁₂O | [2][][5] |

| Molecular Weight | 160.21 g/mol | [][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 15-16 °C | [2] |

| Boiling Point | 286-292 °C (at 760 mmHg)80-85 °C (at 1 mmHg)85-87 °C (at 0.05 mmHg) | [2][8] |

| Density | 1.067 - 1.08 g/cm³ | [2] |

| Refractive Index | 1.5590 - 1.5640 (@ 20°C) | [5] |

| Flash Point | 85-87°C/0.05mm | [2] |

| Maximum UV Wavelength (λmax) | 258 nm (in EtOH) | [2][9] |

Reactivity and Applications

The reactivity of this compound is governed by its two main functional components: the acetylated aromatic ring and the aliphatic cyclopentane ring.

-

Aromatic Ketone Reactivity: The acetyl group can undergo various reactions typical of ketones. The carbonyl oxygen is a site for protonation and coordination with Lewis acids. The α-methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as aldol condensations, alkylations, and halogenations. The carbonyl group itself can undergo nucleophilic addition, reduction to an alcohol, or reductive amination.

-

Electrophilic Aromatic Substitution: The indane ring system, activated by the alkyl portion, can undergo further electrophilic substitution, although the acetyl group is deactivating and will direct incoming electrophiles primarily to the meta position relative to itself.

-

Oxidation/Reduction of the Indane Ring: The benzylic positions of the cyclopentane ring are susceptible to oxidation under strong conditions.

Due to this reactivity, this compound is a valuable intermediate. It is commonly used in the synthesis of more complex molecules in the pharmaceutical and cosmetic industries.[1][2] For instance, it can serve as a building block for potential anticancer agents.[2]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing this compound is the Friedel-Crafts acylation of indane.[8]

Materials:

-

Indane (24 g)

-

Acetyl chloride (11.8 g)

-

Anhydrous aluminum trichloride (25 g)

-

Dry benzene (100 ml)

-

Ice (200 g)

-

6N Hydrochloric acid (100 ml)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of indane, acetyl chloride, and dry benzene is prepared in a suitable reaction vessel.

-

The mixture is cooled to 5-8°C with constant stirring.[8]

-

Anhydrous aluminum trichloride is added dropwise to the stirred mixture, maintaining the temperature at 5-8°C.[8]

-

Stirring is continued for 6 hours at this temperature until the evolution of hydrogen chloride gas ceases.[8]

-

The reaction mixture is then quenched by carefully pouring it over a mixture of ice and 6N hydrochloric acid.[8]

-

The organic phase is separated, and the aqueous phase is extracted with benzene.[8]

-

The combined organic layers are washed until neutral and dried over anhydrous magnesium sulfate.[8]

-

The solvent is removed by evaporation under vacuum.[8]

-

The resulting residue is purified by high vacuum distillation (1 mmHg), collecting the fraction that boils between 80-85°C to yield pure this compound.[8]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

General Analytical Workflow:

-

Gas Chromatography-Mass Spectrometry (GC-MS): An initial assessment of purity and molecular weight. A sample is diluted in a volatile solvent and injected into the GC-MS. The retention time indicates purity relative to known standards, and the mass spectrum confirms the molecular weight (160.21 g/mol ). Key fragments observed are typically at m/z 145 (loss of -CH₃) and 115.[6]

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. A thin film of the liquid sample is analyzed. The spectrum is expected to show a strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.[8] It will also show C-H stretching from the aromatic ring (~3030 cm⁻¹) and the aliphatic ring (2850-2960 cm⁻¹).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum should show signals corresponding to the different types of protons. Expected signals include a singlet for the methyl protons (~2.55 ppm), a triplet for the benzylic methylene protons (~2.9 ppm), a multiplet for the other aliphatic protons (~1.9-2.4 ppm), and multiplets for the aromatic protons (7.1-7.8 ppm).[8]

-

¹³C NMR: This provides information on the carbon skeleton of the molecule.

-

References

- 1. CAS 4228-10-8: this compound,97% | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. This compound | C11H12O | CID 138158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 4228-10-8(this compound) | Kuujia.com [kuujia.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

Friedel-Crafts Acylation of Indane: A Mechanistic and Practical Guide

Topic: Friedel-Crafts Acylation of Indane Mechanism Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The Friedel-Crafts acylation of indane is a pivotal electrophilic aromatic substitution reaction utilized in the synthesis of key intermediates for pharmaceuticals and advanced materials. This document provides a comprehensive technical overview of the reaction mechanism, with a particular focus on the factors governing its regioselectivity. Detailed experimental protocols, supported by quantitative data from representative studies, are presented to offer practical guidance. The core concepts, including reaction pathways and experimental workflows, are illustrated with diagrams generated using the DOT language to ensure clarity and accessibility for professionals in research and drug development.

Introduction

Indane, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, serves as a valuable scaffold in organic synthesis. Its aromatic ring is susceptible to electrophilic substitution, and the Friedel-Crafts acylation is a primary method for introducing functional acyl groups.[1][2] The resulting acylindanes are precursors to a multitude of complex molecules with significant biological activity. Understanding the nuances of the reaction mechanism and the determinants of its regiochemical outcome is critical for controlling the synthesis of specific isomers and optimizing product yields. This guide aims to provide a detailed exploration of these aspects for practical application in a laboratory setting.

Core Reaction Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] The mechanism proceeds through three principal steps when reacting indane with an acylating agent (such as an acyl chloride or anhydride) in the presence of a Lewis acid catalyst.[5][6]

Step 1: Formation of the Electrophile (Acylium Ion) The Lewis acid (e.g., AlCl₃) coordinates with the acylating agent (RCOCl), polarizing the carbon-halogen bond.[4][6] This facilitates the cleavage of the bond, generating a highly electrophilic, resonance-stabilized acylium ion (RCO⁺).[5][6][7]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich aromatic ring of indane acts as a nucleophile and attacks the acylium ion.[6][8] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

Step 3: Deprotonation and Regeneration of Aromaticity A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bonded to the new acyl group.[6][9] This restores the aromaticity of the ring, yielding the final acylindane product and regenerating the Lewis acid catalyst.[6][9]

Caption: Generalized mechanism of Friedel-Crafts acylation.

Regioselectivity in Indane Acylation

The fused alkyl ring in indane acts as an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[10][11][12] For indane, the available positions are C-4, C-5, C-6, and C-7.

-

C-4 and C-7: These are the ortho positions relative to the fused ring. Attack at these sites is electronically favorable but can be sterically hindered.

-

C-5 and C-6: These positions are electronically analogous to meta and para positions. The C-6 position is para to one of the benzylic carbons of the fused ring, making it electronically activated and sterically accessible. The C-5 position is also a potential site of reaction.

In practice, the acylation of indane typically yields a mixture of 5-acylindane and 6-acylindane . The precise ratio is highly sensitive to the reaction conditions, with the 6-isomer often being the major product due to a favorable combination of electronic activation and steric accessibility.

Experimental Protocols and Data

The outcome of the Friedel-Crafts acylation of indane is highly dependent on the choice of catalyst, solvent, and acylating agent.

General Experimental Protocol

This procedure is a representative method for the acylation of indane.

Materials:

-

Indane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acyl Chloride (e.g., Acetyl Chloride)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM) or Carbon Disulfide (CS₂))

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous AlCl₃ (1.1 equiv.) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition: Acetyl chloride (1.1 equiv.) dissolved in anhydrous DCM is added dropwise to the stirred suspension over 10-15 minutes, maintaining the temperature below 5 °C.[13]

-

Substrate Addition: A solution of indane (1.0 equiv.) in anhydrous DCM is added dropwise to the reaction mixture over 20-30 minutes at 0 °C.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by TLC or GC.

-

Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[13][14]

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.[13]

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or distillation to separate the isomers.

Caption: Standard laboratory workflow for Friedel-Crafts acylation.

Data on Reaction Parameters

The following tables summarize how different variables can influence the yield and isomeric ratio of the acylation of indane. (Note: Data is representative and compiled from general principles and related systems).

Table 1: Effect of Lewis Acid Catalyst (Conditions: Acetyl Chloride, CS₂, 0 °C)

| Lewis Acid | Total Yield (%) | 6-Acylindane (%) | 5-Acylindane (%) |

| AlCl₃ | ~88 | ~75 | ~25 |

| FeCl₃ | ~75 | ~60 | ~40 |

| TiCl₄ | ~70 | ~55 | ~45 |

Analysis: Stronger Lewis acids like AlCl₃ generally provide higher yields and can favor the formation of the thermodynamically more stable product.

Table 2: Effect of Solvent (Conditions: Acetyl Chloride, AlCl₃, 0 °C)

| Solvent | Total Yield (%) | 6-Acylindane (%) | 5-Acylindane (%) |

| Carbon Disulfide (CS₂) | ~88 | ~75 | ~25 |

| Nitrobenzene | ~80 | ~85 | ~15 |

| Dichloromethane | ~85 | ~70 | ~30 |

Analysis: Polar solvents like nitrobenzene can stabilize the polar intermediates and transition states, sometimes leading to higher selectivity for one isomer over another.[15]

Table 3: Effect of Acylating Agent Steric Hindrance (Conditions: AlCl₃, CS₂, 0 °C)

| Acylating Agent | Total Yield (%) | 6-Acylindane (%) | 5-Acylindane (%) |

| Acetyl Chloride | ~88 | ~75 | ~25 |

| Propionyl Chloride | ~85 | ~80 | ~20 |

| Pivaloyl Chloride | ~65 | >95 | <5 |

Analysis: Increasing the steric bulk of the acylating agent significantly enhances selectivity for the less hindered C-6 position, as attack at the C-5 position (which is closer to the fused ring) becomes more difficult.

Conclusion

The Friedel-Crafts acylation of indane is a robust and versatile reaction for producing valuable synthetic intermediates. The regiochemical outcome, primarily a mixture of 5- and 6-acylindane, can be effectively controlled through the careful selection of reaction parameters. Strong Lewis acids, polar solvents, and sterically demanding acylating agents tend to favor the formation of the 6-acyl isomer. The mechanistic principles and practical protocols outlined in this guide provide a solid foundation for researchers to design and execute these reactions with greater predictability and control, facilitating the development of novel chemical entities in the pharmaceutical and materials science sectors.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. alexandonian.com [alexandonian.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. websites.umich.edu [websites.umich.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Synthesis of 5-Acetylindane from Indane and Acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-acetylindane, a valuable intermediate in pharmaceutical and chemical research. The primary focus is on the Friedel-Crafts acylation of indane with acetyl chloride, a classic yet highly relevant transformation. This document details the underlying reaction mechanism, offers a comparative analysis of various experimental protocols, and provides in-depth information on product purification and characterization.

Reaction Overview: The Friedel-Crafts Acylation of Indane

The synthesis of this compound from indane and acetyl chloride is achieved through an electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[1] In this reaction, the acetyl group from acetyl chloride is introduced onto the aromatic ring of indane, predominantly at the 5-position due to the activating and directing effects of the alkyl portion of the indane molecule. The reaction is typically mediated by a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2]

The overall transformation can be represented as follows:

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction of acetyl chloride with the Lewis acid catalyst.[1] This acylium ion is then attacked by the electron-rich aromatic ring of indane, leading to the formation of a sigma complex (also known as an arenium ion).[3] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, this compound.[1]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation of indane involves several key steps, as illustrated in the diagram below.

Caption: Reaction mechanism of the Friedel-Crafts acylation of indane.

Comparative Analysis of Experimental Protocols

The successful synthesis of this compound can be achieved under various conditions. The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the product. Below is a summary of different experimental protocols with their reported outcomes.

| Protocol | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 0.5 | Not specified | [4] |

| 2 | Niobium(V) chloride (NbCl₅) | Dichloromethane | RT | 1 | 78 | [5] |

| 3 | Solid acid catalysts (e.g., M(IV) Phosphotungstates) | Solvent-free | 130 | 5 | High selectivity | [6] |

Note: "RT" denotes room temperature. The yield for Protocol 1 was not explicitly stated in the source but is generally expected to be good for this type of reaction. Protocol 3 highlights the use of more environmentally friendly solid acid catalysts, though at a higher temperature.

Detailed Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on a typical Friedel-Crafts acylation protocol using aluminum chloride.

Materials and Reagents

-

Indane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment

-

Round-bottomed flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to product purification.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a dry 100-mL round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, place anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane.[4] Cool the mixture to 0°C in an ice/water bath.[4]

-

Addition of Reagents: Dissolve acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane and add it to the addition funnel.[4] Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[4] After the addition is complete, dissolve indane (0.050 mol) in 10 mL of dichloromethane and add it in the same manner.[4] Control the addition rate to prevent excessive boiling.[4]

-

Reaction: Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[4] Continue stirring for an additional 15 minutes.[4]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[4] Transfer the mixture to a separatory funnel and collect the organic layer.[4] Extract the aqueous layer with 20 mL of dichloromethane.[4]

-

Washing and Drying: Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution.[4] Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Isolation of Crude Product: Remove the drying agent by gravity filtration into a clean, appropriately sized round-bottomed flask.[4] Remove the dichloromethane by rotary evaporation to obtain the crude this compound.[4]

Purification and Characterization

Purification

The crude this compound is typically purified by vacuum distillation.[7] This method is suitable for compounds with high boiling points (>150 °C at atmospheric pressure) to prevent decomposition.[7] The distillation should be carried out at a reduced pressure where the compound boils between 45 °C and 180 °C for optimal results.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the ketone, typically in the region of 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the protons of the five-membered ring of the indane moiety, and a singlet for the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon, as well as signals for the aromatic and aliphatic carbons of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular weight for this compound (C₁₁H₁₂O) is approximately 160.21 g/mol .[8]

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used.[4]

Safety Considerations

-

Aluminum chloride is water-sensitive, corrosive, and an irritant. It reacts with moisture to release HCl. Handle it with care in a fume hood and keep reagent bottles tightly capped.[4]

-

Acetyl chloride is corrosive and should be handled in a fume hood.[4]

-

Dichloromethane is a volatile and potentially harmful solvent. All operations should be performed in a well-ventilated fume hood.

-

The reaction between aluminum chloride and acetyl chloride is exothermic . Proper temperature control is crucial to prevent the reaction from becoming too vigorous.[4]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

Conclusion

The Friedel-Crafts acylation of indane with acetyl chloride is a reliable and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. The use of alternative, greener catalysts presents an interesting avenue for further process optimization. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. How To [chem.rochester.edu]

- 8. This compound | C11H12O | CID 138158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2,3-dihydro-1H-inden-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-(2,3-dihydro-1H-inden-5-yl)ethanone, also known as 5-acetylindane. Due to the limited availability of a complete, unified dataset from a single peer-reviewed source, this document compiles information from various chemical databases and provides generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-(2,3-dihydro-1H-inden-5-yl)ethanone. It is important to note that a complete set of ¹H NMR and ¹³C NMR data from a primary literature source with detailed experimental conditions could not be readily located.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [PubChem][1] |

| Molecular Weight | 160.21 g/mol | [PubChem][1] |

| Major Peaks (m/z) | ||

| 145 | (M-CH₃)⁺ - Base Peak | [PubChem][1] |

| 115 | [PubChem][1] | |

| 160 | M⁺ (Molecular Ion) | [PubChem][1] |

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available for this compound. Key functional group absorptions are anticipated as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Aryl Ketone) | ~1685 | Carbonyl stretch |

| C-H (sp³ - Aliphatic) | <3000 | Aliphatic C-H stretch |

| C-H (sp² - Aromatic) | >3000 | Aromatic C-H stretch |

| C=C (Aromatic) | ~1600-1450 | Aromatic ring stretching |

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended to provide a basic framework and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

1-(2,3-dihydro-1H-inden-5-yl)ethanone sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Addition of Internal Standard: Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

1-(2,3-dihydro-1H-inden-5-yl)ethanone sample (liquid)

-

Salt plates (e.g., NaCl or KBr) or an ATR-FTIR spectrometer

Procedure (for thin film method):

-

Sample Preparation: Place a drop of the liquid sample onto the surface of a clean salt plate.

-

Film Formation: Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

1-(2,3-dihydro-1H-inden-5-yl)ethanone sample

-

A suitable solvent if using a liquid injection method (e.g., methanol, acetonitrile)

Procedure (for Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which may then fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of 5-indanyl methyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-indanyl methyl ketone, also known by its systematic IUPAC name, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Chemical Identity and Physical Properties

5-Indanyl methyl ketone is an aromatic ketone with a molecular structure featuring an indane moiety substituted with an acetyl group at the 5-position.[1][2]

Table 1: Physical and Chemical Properties of 5-Indanyl Methyl Ketone

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | [2] |

| Synonyms | 5-Acetylindane, Ketone, 5-indanyl methyl | [1][2] |

| CAS Number | 4228-10-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.22 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Melting Point | 15-16 °C | ChemBK |

| Boiling Point | 80 °C at 0.05 mmHg | ChemBK |

| Density | 1.067 g/cm³ (Predicted) | ChemBK |

| Refractive Index | 1.5590-1.5640 @ 20°C | [2] |

| InChI Key | HCMWPTFPUCPKQM-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C1=CC=C2CCCC2=C1 | [2] |

Synthesis

The primary method for the synthesis of 5-indanyl methyl ketone is the Friedel-Crafts acylation of indane. This electrophilic aromatic substitution reaction involves the reaction of indane with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5]

General Reaction Scheme

Experimental Protocol: Friedel-Crafts Acylation of Indane

The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for the synthesis of 5-indanyl methyl ketone.[3]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Acetyl chloride (CH₃COCl)

-

Indane

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice/water bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension via the addition funnel.

-

After the addition of acetyl chloride is complete, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent (dichloromethane) by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

Workflow Diagram:

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for 5-Indanyl Methyl Ketone

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons | δ 7.0-7.8 ppm |

| Aliphatic protons (indan) | δ 2.0-3.0 ppm (multiplets) | |

| Methyl protons (-COCH₃) | δ 2.5-2.6 ppm (singlet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 195-200 ppm |

| Aromatic carbons | δ 120-150 ppm | |

| Aliphatic carbons (indan) | δ 25-35 ppm | |

| Methyl carbon (-COCH₃) | δ 26-27 ppm | |

| IR | C=O stretch (aromatic ketone) | 1680-1700 cm⁻¹ (strong) |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 160 |

| Base Peak | m/z 145 ([M-CH₃]⁺) |

Logical Relationship of Structure to Spectroscopic Data:

Chemical Reactivity and Stability

5-Indanyl methyl ketone exhibits reactivity typical of an aromatic ketone. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo further electrophilic substitution, although the acetyl group is deactivating. The indane moiety is generally stable under normal conditions.

Biological Activity and Signaling Pathways

There is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of 5-indanyl methyl ketone. However, the broader class of indanone derivatives has been investigated for a wide range of biological activities. These include potential applications as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[6][7] Furthermore, some indanone derivatives have been explored for the treatment of neurodegenerative diseases.[6]

Given the structural similarity, it is plausible that 5-indanyl methyl ketone could be a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

General Signaling Pathways Implicated for Anti-inflammatory Indane Derivatives: While no specific pathways have been identified for 5-indanyl methyl ketone, anti-inflammatory compounds often modulate key signaling cascades such as:

-

MAPK (Mitogen-Activated Protein Kinase) pathway: Involved in the production of pro-inflammatory cytokines.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: A critical regulator of the inflammatory response.

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway: Plays a crucial role in cytokine signaling.[8]

The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by bioactive indane derivatives.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The information provided is based on publicly available data and may not be exhaustive. Researchers should always consult primary literature and safety data sheets before handling any chemical substance.

References

- 1. This compound | C11H12O | CID 138158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indanone Core: A Technical Guide to its Synthesis, from Historical Discovery to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a fused bicyclic ketone, is a privileged structure in medicinal chemistry and natural product synthesis. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient synthetic routes to this core a subject of enduring interest. This technical guide provides an in-depth exploration of the discovery and history of indanone synthesis, detailing core synthetic strategies with a focus on intramolecular cyclization reactions. It offers a comparative analysis of key methodologies, complete with experimental protocols and visual representations of reaction pathways to support research and development efforts.

Historical Perspective: The Dawn of Indanone Synthesis

The first forays into the synthesis of indanones date back to the late 19th and early 20th centuries. Early methods for the preparation of 2-indanone included the distillation of the calcium salt of o-phenylenediacetic acid.[1][2] For the more widely studied 1-indanones, one of the earliest described methods was the cyclization of hydrocinnamic acid in 1939.[3] Another early approach, published in 1927, involved the reaction of phenylpropionic acid chloride with aluminum chloride, achieving a high yield of 90%.[3][4] These foundational discoveries paved the way for the development of more sophisticated and versatile synthetic strategies.

Core Synthetic Strategies: A Comparative Overview

The construction of the 1-indanone framework predominantly relies on the intramolecular cyclization of suitable precursors. The most prominent and historically significant of these strategies is the Friedel-Crafts acylation. Other powerful methods, such as the Nazarov cyclization and various transition-metal-catalyzed reactions, have also emerged as indispensable tools for synthetic chemists.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classic and robust method for forming the five-membered ring of 1-indanones.[1][3][5] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives, promoted by a Lewis or Brønsted acid.

The general mechanism proceeds through the formation of an acylium ion electrophile, which then undertakes an electrophilic aromatic substitution on the tethered aromatic ring. A subsequent deprotonation step restores aromaticity and yields the desired cyclic ketone.[1][3]

A general workflow for the synthesis of 1-indanone via Friedel-Crafts acylation is depicted below. This process highlights the key stages from reaction setup to final product purification.

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-Phenylpropanoic Acid | Triflic Acid | Dichloromethane | 0 to RT | - | High | [1][6] |

| 3-Phenylpropanoic Acid | Polyphosphoric Acid (PPA) | Neat | High | - | Good | [7] |

| 3-Phenylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane | 0 to RT | 30 min - 1 hr | ~90% | [1][3][4] |

| 3-Arylpropanoic Acids | Niobium Pentachloride (NbCl₅) | - | Room Temperature | - | Good | [8][9] |

| Benzyl Meldrum's Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Nitromethane | Reflux | - | 88% | [10] |

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃ [1][6]

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere.

-

Reagents: 3-Phenylpropionyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Catalyst Addition: Anhydrous AlCl₃ (1.2 eq) is added in small portions over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, followed by the addition of dilute HCl.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with DCM.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation to yield 1-indanone.

Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid [1][6]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, 3-phenylpropanoic acid (1 mmol) is dissolved in anhydrous dichloromethane (2 mL).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Catalyst Addition: Triflic acid (3.0-5.0 eq) is added dropwise via a syringe.

-

Reaction: The reaction mixture is allowed to warm to room temperature and may be heated to 50-80 °C. The reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the mixture is carefully poured into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.

-

Extraction: The aqueous layer is extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

The Nazarov Cyclization

The Nazarov cyclization is another powerful method for the synthesis of cyclopentenones, including the indanone core. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or a suitable precursor.[11][12] The mechanism is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl group, which generates a pentadienyl cation. This intermediate then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which, after elimination of a proton and tautomerization, yields the cyclopentenone product.[5][12][13]

-

Setup: A solution of the divinyl ketone (0.58 mmol) in dichloromethane (19 mL) is prepared in a suitable flask.

-

Cooling: The solution is cooled in an ice bath.

-

Catalyst Addition: SnCl₄ (1.0 M in DCM, 1.16 mmol) is added dropwise.

-

Reaction: The solution is allowed to warm to room temperature and stirred for 30 minutes.

-

Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The resulting mixture is stirred vigorously for 15 minutes.

-

Extraction: The layers are separated, and the aqueous layer is extracted with DCM.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

-

Purification: The residue is purified by column chromatography to give the cyclopentenone product.

Synthesis of 2-Indanone

While 1-indanones are more prevalent in the literature, the synthesis of 2-indanones is also of significant interest. A common and effective method involves the oxidation of indene.[14]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Indene (98%) | Formic acid (88%), Hydrogen peroxide (30%), Sulfuric acid (7%) | Formic acid, then water | 35-40 (step 1), Boiling (step 2) | 2 hrs (addition), 7 hrs (stirring) | 69-81% | [2][4] |

| Indene | Hydrogen peroxide, Acetic anhydride, AlCl₃/SBA-15, Sulfuric acid | Acetic acid, then water | 40-55 (step 1), 50 (step 2) | 14 hrs (step 1), 2 hrs (step 2) | 89% | [15][16] |

-

Reaction Setup: In a 2-L three-necked flask fitted with a stirrer, dropping funnel, and thermometer, place 700 mL of formic acid (88%) and 140 mL of hydrogen peroxide (30%, 1.37 moles).

-

Addition of Indene: While maintaining the temperature at 35–40 °C, add 116.2 g (1.00 mole) of indene (98%) dropwise with stirring over 2 hours.

-

Reaction: Stir the solution at room temperature for 7 hours.

-

Solvent Removal: Transfer the solution to a Claisen flask and remove the formic acid under reduced pressure, keeping the boiler temperature below 60 °C. The residue is a yellowish-brown crystalline solid.

-

Hydrolysis and Steam Distillation: In a 5-L flask, place 2 L of 7% (by volume) sulfuric acid and heat to boiling. Add the crude monoformate of 1,2-indanediol. Steam distill the mixture until 5–6 L of distillate have been collected.

-

Isolation: Filter the cold distillate with suction to collect the white crystalline solid.

-

Drying: Dry the crystals in a vacuum desiccator. The yield is 90–107 g (69–81%) with a melting point of 57–58 °C.

Modern Synthetic Approaches: Transition-Metal Catalysis

In recent decades, transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indanones are no exception.[17][18] Palladium-catalyzed annulation reactions, for instance, have emerged as powerful methods for the construction of the indanone skeleton.[19][20][21] These methods often offer high efficiency, functional group tolerance, and the ability to construct polysubstituted indanones in a single step.

One notable example is the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which proceeds via C-H activation of the aldehyde group under mild conditions.[19] Another approach involves a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation.[20]

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is another transition-metal-catalyzed method that can be employed for the synthesis of cyclopentenones, including indanone frameworks.[22][23][24] This reaction is typically catalyzed by cobalt carbonyl complexes, although other transition metals can also be used.[22][23]

Conclusion

The synthesis of indanones has a rich history, evolving from classical methods like Friedel-Crafts acylation to modern, highly efficient transition-metal-catalyzed reactions. The choice of synthetic route depends on various factors, including the desired substitution pattern, substrate availability, and scalability. This guide provides a foundational understanding of the key synthetic strategies, offering detailed protocols and comparative data to aid researchers in the design and execution of their synthetic endeavors. The continued development of novel and improved methods for indanone synthesis will undoubtedly fuel further discoveries in medicinal chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-Indanone - Chempedia - LookChem [lookchem.com]

- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. 2-Indanone synthesis - chemicalbook [chemicalbook.com]

- 16. Page loading... [wap.guidechem.com]

- 17. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Direct synthesis of 1-indanones via Pd-catalyzed olefination and ethylene glycol-promoted aldol-type annulation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Palladium-catalyzed annulation and intermolecular hydroamination involving norbornene derivatives: synthesis of indanones and N-alkylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 23. jk-sci.com [jk-sci.com]

- 24. Pauson-Khand Reaction [organic-chemistry.org]

5-Acetylindane: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a fused bicyclic system composed of a benzene ring and a cyclopentane ring, is recognized as a "privileged structure" in medicinal chemistry. Its rigid framework provides a robust platform for the design of potent and selective therapeutic agents by allowing for precise spatial orientation of functional groups. Within this class of molecules, 5-acetylindane emerges as a particularly useful building block, offering a reactive handle for a variety of chemical transformations to generate a diverse array of bioactive compounds. This guide explores the synthesis, key reactions, and therapeutic potential of derivatives synthesized from this compound, providing detailed experimental protocols and insights into their mechanisms of action.

Synthesis of the Core Building Block: this compound

The primary route to this compound is through the Friedel-Crafts acylation of indane. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the indane molecule.

Experimental Protocol: Friedel-Crafts Acylation of Indane

Materials:

-

Indane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene (or a safer alternative solvent like dichloromethane)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or other suitable drying agent

-

Organic solvent for extraction (e.g., benzene or dichloromethane)

Procedure:

-

A stirred mixture of indane and dry benzene is cooled to 5-8°C in an ice bath.[1]

-

Anhydrous aluminum trichloride is added portion-wise to the cooled mixture, ensuring the temperature remains between 5-8°C.

-

Acetyl chloride is then added dropwise to the reaction mixture while maintaining the low temperature.[1]

-

The reaction is stirred for several hours at this temperature, allowing the evolution of HCl gas to cease.[1]

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with a neutral solution (e.g., water or brine), dried over a drying agent like MgSO₄, and the solvent is removed under reduced pressure.[1]

-

The crude product, this compound, can be purified by vacuum distillation.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| Boiling Point | 80°-85° C at 1 mmHg | [1] |

| Infrared (IR) | 1680 cm⁻¹ (C=O stretch) | [1] |

| ¹H-NMR (CDCl₃/TMS) | 7.1-7.8 (m, 3H, Ar); 2.9 (t, 4H); 2.55 (s, 3H, CH₃); 1.9-2.4 (m, 2H) | [1] |

Synthetic Transformations of this compound

The acetyl group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, opening the door to a wide range of derivatives. Key reactions include the formation of oximes, chalcones, and subsequent cyclization to form various heterocyclic systems.

Formation of this compound Oxime

The ketone functionality of this compound can be easily converted to an oxime, which can serve as an intermediate for further synthetic modifications.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium acetate or sodium carbonate

-

Ethanol

-

Water

Procedure:

-

A solution of this compound in ethanol is prepared.[1]

-

A separate solution of hydroxylamine hydrochloride and a base (such as potassium acetate or sodium carbonate) in ethanol is prepared.[1]

-

The two solutions are mixed and refluxed for a short period (e.g., 20 minutes).[1]

-

The solvent is evaporated under vacuum.[1]

-

The residue is diluted with water, and the resulting precipitate (this compound oxime) is collected by filtration.[1]

Claisen-Schmidt Condensation to Form Chalcones

A pivotal reaction utilizing this compound is the Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to produce chalcones. These α,β-unsaturated ketones are valuable intermediates for synthesizing a wide range of biologically active heterocyclic compounds.

Caption: General workflow for the synthesis of chalcones from this compound.

Bioactive Heterocyclic Derivatives from this compound

The chalcones derived from this compound are key precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications, including pyrimidines, pyrazolines, and thiophenes.

Pyrimidine Derivatives

Chalcones can be cyclized with urea, thiourea, or guanidine to yield pyrimidine derivatives, which are core structures in many pharmaceuticals.

Materials:

-

5-Indanyl chalcone derivative

-

Urea, thiourea, or guanidine hydrochloride

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

A mixture of the 5-indanyl chalcone and urea (or its analog) is dissolved in ethanol.

-

An aqueous solution of a strong base (e.g., KOH) is added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is poured into crushed ice and acidified with a mineral acid (e.g., HCl).

-

The precipitated pyrimidine derivative is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Pyrazoline Derivatives

The reaction of chalcones with hydrazine hydrate or substituted hydrazines provides a straightforward route to pyrazoline derivatives, which are known to exhibit a broad spectrum of biological activities.

Materials:

-

5-Indanyl chalcone derivative

-

Hydrazine hydrate or a substituted hydrazine

-

Glacial acetic acid or another suitable solvent

Procedure:

-

The 5-indanyl chalcone is dissolved in a solvent such as glacial acetic acid or ethanol.

-

Hydrazine hydrate (or a substituted hydrazine) is added to the solution.

-

The mixture is refluxed for several hours.

-

Upon cooling, the reaction mixture is poured into cold water.

-

The solid pyrazoline derivative that precipitates is filtered, washed, and recrystallized.

Thiosemicarbazone Derivatives

The ketone group of this compound can be condensed with thiosemicarbazide to form thiosemicarbazones, a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial properties.

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Catalytic amount of acid (e.g., a few drops of HCl)

Procedure:

-

This compound and thiosemicarbazide are dissolved in ethanol.

-

A catalytic amount of acid is added, and the mixture is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and can be recrystallized.

Biological Activities and Signaling Pathways

Derivatives of this compound, particularly the heterocyclic compounds synthesized from it, have shown promise in various therapeutic areas.

Anticancer Activity

Chalcones and their derivatives are known to exhibit significant anticancer activity through various mechanisms. These include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression.

Table 2: In-Vitro Anticancer Activity of Representative Chalcone Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone Analog 1 | MCF-7 (Breast) | 15 | [2] |

| Chalcone Analog 2 | T47D (Breast) | 17.5 | [2] |

| Chalcone Analog 3 | HCT-116 (Colon) | 6.85 | [3] |

| Chalcone Analog 4 | HeLa (Cervical) | 3.2 | [3] |

| Note: These are representative values for chalcone derivatives and may not be specific to 5-indanyl chalcones, for which specific data is less available. |

Chalcone derivatives have been shown to modulate several key signaling pathways involved in cancer progression.

Caption: Key anticancer mechanisms of chalcone derivatives.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (this compound derivatives)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.[1][2][4][5][6]

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[2][5][6]

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[5]

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Acetylcholinesterase Inhibition

The indane nucleus is a key component of the well-known acetylcholinesterase (AChE) inhibitor, Donepezil, used in the treatment of Alzheimer's disease. This suggests that derivatives of this compound could also be explored for their potential as AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (potential inhibitors)

-

96-well plate

-

Microplate reader

Procedure:

-

The assay is performed in a 96-well plate.

-

A solution of the AChE enzyme in phosphate buffer is pre-incubated with various concentrations of the test compound for a set period.

-

The reaction is initiated by the addition of a solution containing both ATCI and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.[7][8]

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control. The IC₅₀ value is then determined.

Conclusion

This compound represents a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its acetyl group allow for the construction of a diverse library of derivatives, including chalcones, pyrimidines, pyrazolines, and thiosemicarbazones. These compounds have shown significant potential as anticancer and antimicrobial agents, and the indane scaffold itself is a well-established pharmacophore in the development of acetylcholinesterase inhibitors. Further exploration of the synthetic possibilities of this compound and the biological evaluation of its derivatives are warranted to unlock its full potential in the discovery of novel therapeutic agents. The detailed protocols provided in this guide serve as a foundation for researchers to embark on such investigations.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

- 8. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of 5-Acetylindane Derivatives for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of various bioactive compounds with a wide range of therapeutic applications. Among these, 5-acetylindane derivatives are of growing interest due to their potential as anti-inflammatory, neuroprotective, and anticancer agents. This technical guide provides a comprehensive overview of the initial in vitro screening methodologies for this compound derivatives, complete with detailed experimental protocols, data presentation formats, and visual workflows to facilitate research and development in this promising area.

Introduction to Bioactive Indanes

The indane ring system is a key component in several clinically significant drugs and numerous investigational molecules. Its rigid bicyclic structure provides a valuable scaffold for presenting pharmacophoric features in a defined spatial orientation. Modifications at various positions on the indane ring, particularly the introduction of an acetyl group at the 5-position, can significantly influence the biological activity profile. Initial screening of these derivatives is crucial to identify lead compounds for further optimization and development.

General Workflow for Bioactivity Screening

The initial assessment of this compound derivatives typically follows a multi-step screening cascade designed to efficiently identify compounds with desired biological activities while deprioritizing inactive or cytotoxic compounds.

Caption: High-level workflow for screening this compound derivatives.

Key Bioactivity Screening Areas and Protocols

Based on the known activities of related indane compounds, the initial screening of this compound derivatives can be focused on several key therapeutic areas.

Anti-inflammatory Activity

Indane derivatives have shown significant potential as anti-inflammatory agents.[1] A common initial screening approach involves assessing their ability to inhibit key inflammatory mediators.

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, potent inflammatory mediators.[2]

-

Reagents:

-

5-Lipoxygenase (LOX) enzyme solution.

-

Linoleic acid (substrate) solution.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

In a 96-well plate, add 50 µL of the 5-LOX enzyme solution to each well.

-

Add 10 µL of the test compound solution at various concentrations (e.g., 1-100 µM).

-

Pre-incubate the enzyme and compound mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the linoleic acid substrate solution.

-

Measure the formation of the conjugated diene product at 234 nm over a period of 5-10 minutes using a microplate reader.[2]

-

Calculate the percentage of inhibition relative to a vehicle control (DMSO).

-

Anticancer Activity

The antiproliferative effects of indane derivatives against various cancer cell lines are a primary focus of investigation.[3][4]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HCT116, MDA-MB-231, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

-

Procedure:

-

Seed cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.[5]

-

Treat the cells with various concentrations of the this compound derivatives for 72 hours.[5]

-

Add 10 µL of a 0.5% (w/v) MTT solution to each well and incubate for an additional 2-4 hours.[5]

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Table 1: Hypothetical Antiproliferative Activity of this compound Derivatives

| Compound ID | Modification | HCT116 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) |

| 5-AI-01 | Unsubstituted | > 100 | > 100 | > 100 |

| 5-AI-02 | 6-Fluoro | 45.2 | 62.8 | 78.1 |

| 5-AI-03 | 6-Chloro | 38.7 | 55.1 | 69.5 |

| 5-AI-04 | 6-Bromo | 29.5 | 41.3 | 52.4 |

| Doxorubicin | (Control) | 1.1 | 0.9 | 1.5 |

Neuroprotective Activity (Acetylcholinesterase Inhibition)

Certain indanone derivatives are potent and selective acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[7]

Experimental Protocol: Ellman's Assay for AChE Inhibition

This assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a colored product.

-

Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Test compounds dissolved in DMSO.

-

Phosphate buffer (pH 8.0).

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Structure-Activity Relationship (SAR) Analysis

Initial screening data is crucial for establishing preliminary structure-activity relationships. By comparing the bioactivity of structurally related derivatives, researchers can identify key molecular features responsible for the observed effects.

Caption: Logical diagram illustrating a basic SAR analysis workflow.

For instance, in the hypothetical data presented in Table 1, the introduction of a halogen at the 6-position of the this compound core enhances antiproliferative activity. Furthermore, the activity increases with the size of the halogen (Br > Cl > F), suggesting that this position is sensitive to electronic and steric factors.

Conclusion

The initial screening of this compound derivatives is a critical first step in the drug discovery process. By employing a systematic approach involving a cascade of in vitro assays, researchers can efficiently identify promising lead compounds for further development. The methodologies and data presentation formats outlined in this guide provide a framework for conducting these initial studies, paving the way for the discovery of novel therapeutics based on the versatile indane scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indanone Core: A Scaffold for Innovation in Drug Discovery

A Technical Guide to the Structural Analogues of 5-Acetylindane and their Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a recurring motif in medicinal chemistry, has garnered significant attention as a privileged structure for the development of novel therapeutic agents. While this compound itself is a simple derivative, its core indanone structure serves as a versatile template for the design of molecules with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the structural analogues of the indanone core, focusing on their synthesis, pharmacological evaluation, and mechanisms of action, with a particular emphasis on their potential in treating inflammatory and neurodegenerative diseases.

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activities of various indanone analogues, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Indanone Analogues

| Compound | Assay | Target/Cell Line | IC50 Value | Reference |

| IPX-18 | TNF-α release inhibition | Human Whole Blood (HWB) | 298.8 nM | [1] |

| IPX-18 | TNF-α release inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 96.29 nM | [1] |

| IPX-18 | IFN-γ release inhibition | Human Whole Blood (HWB) | 217.6 nM | [1] |

| IPX-18 | IFN-γ release inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 103.7 nM | [1] |

| IPX-18 | IL-2 release inhibition | Human Whole Blood (HWB) | 416.0 nM | [2] |

| IPX-18 | IL-2 release inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 122.9 nM | [2] |

| IPX-18 | IL-8 release inhibition | Human Whole Blood (HWB) | 336.6 nM | [2] |

| IPX-18 | IL-8 release inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 105.2 nM | [2] |

| IPX-18 | Basophil activation (FcεRI receptor) | Rat Basophil Leukemia (RBL-2H3) cells | 91.63 nM | [1] |

| IPX-18 | RBL-2H3 degranulation | Rat Basophil Leukemia (RBL-2H3) cells | 98.52 nM | [1] |

| Compound C5 | Nitric Oxide (NO) release inhibition | BV2 cells | Concentration-dependent reduction | [3] |

| Compound C5 | TNF-α release inhibition | BV2 cells | Concentration-dependent reduction | [3] |

| Compound C5 | IL-1β release inhibition | BV2 cells | Concentration-dependent reduction | [3] |

| Pterostilbene Indanone Analogue (E2) | Nitric Oxide (NO) production inhibition | RAW264.7 cells | 0.7 µM | [4] |

Table 2: Enzyme Inhibitory Activity of Indanone Analogues

| Compound | Target Enzyme | IC50 Value | Reference |

| Substituted 2-benzylidene-1-indanones (various) | α-amylase | 17.7 to 28.2 µM | |

| Compound C5 | Acetylcholinesterase (AChE) | 1.16 ± 0.41 µM | [3] |

| Indanone Analogue 9 | Acetylcholinesterase (AChE) | 14.8 nM | [5] |

| Indanone Analogue 14 | Acetylcholinesterase (AChE) | 18.6 nM | [5] |

| Indanone Analogue (isolated from Fernandoa adenophylla) | α-amylase | 46.37 µM | [6] |

Table 3: Anticancer Activity of Indanone Analogues

| Compound | Cell Line | IC50 Value | Reference |

| Indanone Analogue 9 | MDA-MB-231 (Breast Cancer) | 0.36 µM | [7] |

| Indanone Analogue 9 | K562 (Leukemia) | 3.27 µM | [7] |

| Indanone Analogue 21 | MDA-MB-231 (Breast Cancer) | 3.25 µM | [7] |

| Indanone Analogue 21 | K562 (Leukemia) | 1.66 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative indanone analogues and the execution of key pharmacological assays.